![molecular formula C11H8N6 B043432 2-Azido-3-methylimidazo[4,5-f]quinoline CAS No. 115397-29-0](/img/structure/B43432.png)
2-Azido-3-methylimidazo[4,5-f]quinoline
Overview
Description
Synthesis Analysis
The synthesis of 2-azido-3-methylimidazo[4,5-f]quinoline involves generating a highly reactive nitrene or nitrenium ion through thermolysis or photolysis. This reactive species can further react with water or DNA to produce mutagenic effects. This synthetic approach offers a pathway to studying the mutagenicity of related compounds by generating reactive electrophilic species without enzymatic involvement (Wild & Dirr, 1988).
Molecular Structure Analysis
The molecular structure of 2-azido-3-methylimidazo[4,5-f]quinoline and its derivatives plays a crucial role in their biological activity. Structural modifications, such as methyl substitution, have shown to significantly affect mutagenicity. Specifically, the introduction of a methyl group at certain positions on the imidazo[4,5-f]quinoline ring system can enhance or reduce mutagenic potential, indicating the importance of molecular structure in determining biological activity (Nagao et al., 1981).
Chemical Reactions and Properties
The azido group in 2-azido-3-methylimidazo[4,5-f]quinoline undergoes photolytic or thermolytic decomposition to form a highly reactive nitrene or nitrenium ion. This reactive species can interact with nucleophiles, such as water or nucleobases in DNA, leading to the formation of mutagenic N-hydroxy-IQ derivatives or direct DNA adducts, underlying its mutagenic and potentially carcinogenic properties (Wild & Dirr, 1988).
Scientific Research Applications
Carcinogenicity : Azido-IQ is recognized as a carcinogen, particularly in the context of its presence in cooked foods like broiled sardines and fried beef. Studies have shown high incidences of tumors in specific animal models, including F344 rats, with tumors developing in areas such as the Zymbal gland, colon, and small intestine (Takayama et al., 1984).
Metabolic Activation and Mutagenicity : The compound undergoes metabolic activation leading to mutagenicity. For instance, oxidation at specific positions and type II conjugation reactions in rats lead to significant metabolic products (Luks et al., 1989). Additionally, the metabolic activation of Azido-IQ to a mutagenic intermediate is mainly catalyzed by a specific form of cytochrome P-450 (Yamazoe et al., 1983).
Photolytic Generation of Reactive Derivatives : Azido-IQ can be photolyzed to produce highly reactive and mutagenic nitrene derivatives. This process serves as a non-enzymatic method for generating short-lived and highly reactive electrophilic species (Wild & Dirr, 1988).
DNA Adduct Formation : This compound is known to form specific DNA adducts in target tissues, which is a critical step in carcinogenesis. Studies have found such adducts in various organs, indicating a wide potential impact (Schut et al., 1988).
properties
IUPAC Name |
2-azido-3-methylimidazo[4,5-f]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N6/c1-17-9-5-4-8-7(3-2-6-13-8)10(9)14-11(17)15-16-12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMXFVKLXKRJTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40151065 | |
| Record name | 2-Azido-3-methylimidzo(4,5-f)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40151065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-3-methylimidazo[4,5-f]quinoline | |
CAS RN |
115397-29-0 | |
| Record name | 2-Azido-3-methylimidzo(4,5-f)quinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115397290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Azido-3-methylimidzo(4,5-f)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40151065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




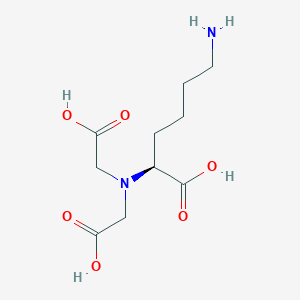
![2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline](/img/structure/B43354.png)
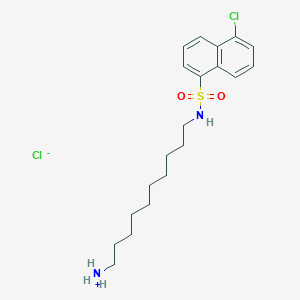
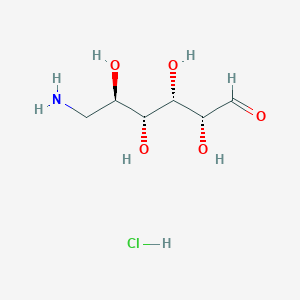

![2-Amino-1,6-dimethylimidazo[4,5-b]pyridine](/img/structure/B43360.png)



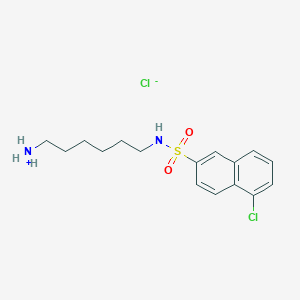
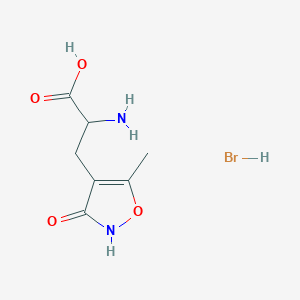
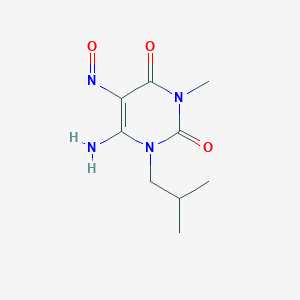
![4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine](/img/structure/B43378.png)